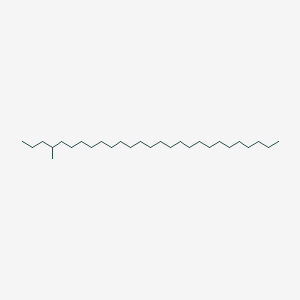
4-Methylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylheptacosane is a long-chain hydrocarbon with the molecular formula C28H58 It is a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylheptacosane typically involves the alkylation of heptacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heptacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylheptacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions, although this is less common.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Chlorine or bromine gas under UV light.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: No significant change as it is already saturated.
Substitution: Haloalkanes such as 4-chloroheptacosane or 4-bromoheptacosane.
Aplicaciones Científicas De Investigación
4-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: It is a component of the cuticular hydrocarbons in insects, playing a role in chemical communication and mating behaviors.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
Mecanismo De Acción
The mechanism of action of 4-Methylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and social interactions. The molecular targets include chemoreceptors on the antennae of insects, which detect the presence of this compound and trigger specific behavioral responses.
Comparación Con Compuestos Similares
Heptacosane: A straight-chain alkane with no branching.
3-Methylheptacosane: Another methyl-branched alkane but with the methyl group on the third carbon.
Nonacosane: A longer-chain alkane with 29 carbon atoms.
Uniqueness: 4-Methylheptacosane is unique due to its specific branching at the fourth carbon, which influences its physical properties and biological activity. This branching can affect its melting point, boiling point, and interaction with biological systems compared to its straight-chain and differently branched counterparts.
Propiedades
Número CAS |
92836-17-4 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
4-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(3)26-5-2/h28H,4-27H2,1-3H3 |
Clave InChI |
GCUWCSFDYYIQEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




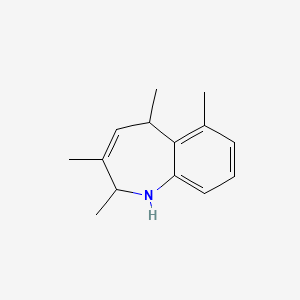
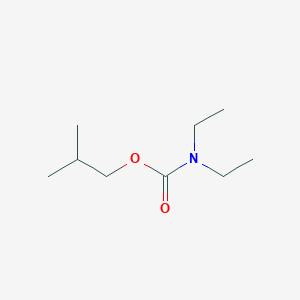

![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
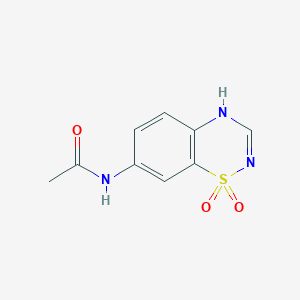
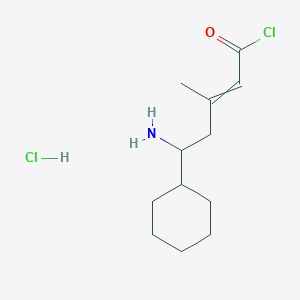

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)



